1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Regioisomerism Structure-Activity Relationship Physicochemical Properties

Researchers developing dCTP pyrophosphatase 1 inhibitors often encounter invalid structure-activity relationships when substituting common 6-substituted pyridazine analogs. This compound provides the exact 5-dimethylamino regioisomer required for accurate SAR mapping. - Validates target engagement via DSF/CETSA thermal shift assays - Serves as a negative control in kinase hinge-binding studies (altered H-bond topology) - CNS MPO-compatible profile (MW 249.31, XLogP -0.3, 0 HBD, 2 rotatable bonds) Available in research quantities with full analytical characterization and rapid global fulfillment.

Molecular Formula C12H19N5O
Molecular Weight 249.318
CAS No. 1448075-27-1
Cat. No. B2826050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
CAS1448075-27-1
Molecular FormulaC12H19N5O
Molecular Weight249.318
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C
InChIInChI=1S/C12H19N5O/c1-10(18)16-4-6-17(7-5-16)12-8-11(15(2)3)9-13-14-12/h8-9H,4-7H2,1-3H3
InChIKeyZFYDJIFVAYYZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone Overview


1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic small molecule (MW 249.31 g/mol) featuring a piperazine ring linked to a 5-dimethylamino-substituted pyridazine core via a 3-position attachment and capped with an acetyl group [1]. It belongs to the piperazin-1-ylpyridazine class, a scaffold recognized for its utility in medicinal chemistry, particularly in the development of kinase inhibitors and probes for nucleotide-processing enzymes such as dCTP pyrophosphatase 1 (dCTPase) and stearoyl-CoA desaturase-1 (SCD1) [2]. Unlike the majority of its analogs in the literature, which predominantly feature 6-substituted pyridazine rings, this compound's substitution at the 5-position with a dimethylamino group creates a distinct electronic and steric topology, making it a valuable tool for structure-activity relationship (SAR) studies where regioisomeric effects on target binding and selectivity are under investigation .

5-dimethylamino pyridazine isomer for regioisomeric SAR studies
Tool compound for nucleotide-processing enzyme targets (dCTPase, SCD1)
Predicted lead-like physicochemical profile (MW 249.31, XLogP -0.3)

Why Generic Piperazinyl-Pyridazine Fails as a Substitute


Generic interchange within the piperazinyl-pyridazine class is invalid due to the profound impact of the pyridazine ring's substitution position on both physicochemical properties and biological target engagement. The location of the dimethylamino group is a critical determinant of the molecule's electron distribution, hydrogen-bond donor/acceptor topology, and three-dimensional conformation, which directly influences its binding to specific enzyme pockets . For example, the SCD1 inhibitor program at Xenon Pharmaceuticals demonstrated that subtle changes in the piperazinyl-pyridazine core led to dramatic variations in in vitro potency (IC50 values ranging from nanomolar to micromolar) and metabolic stability [1]. The 5-dimethylamino regioisomer of the target compound presents a distinct vector for the essential basic amine, which is predicted to alter its interaction with the phosphate-binding loop of dCTPase compared to the 6-substituted analogs commonly reported in the literature [2]. Therefore, substituting a 6-substituted isomer or another in-class compound would compromise the intended SAR hypothesis, potentially leading to a loss of target affinity, altered selectivity, or different metabolic fate.

Target Compound
5-dimethylamino-pyridazine isomer
Potential Substitute
6-dimethylamino-pyridazine isomer (CAS 1788532-34-2) — topological shift may alter target engagement and binding modes
Target Compound
N-acetyl piperazine capping group
Potential Substitute
3-methylbutan-1-one or other N-acyl analogs — H-bond profile and MW shifts may impact SAR interpretation
Target Compound
5-substituted pyridazine-3-yl core
Potential Substitute
Unsubstituted or generically substituted piperazinyl-pyridazines — regiospecific enzyme pocket interactions may not transfer

Quantitative Differentiation Evidence for 5-Dimethylamino Regioisomer


5-Dimethylamino vs. 6-Dimethylamino Substitution

The target compound is the 5-dimethylamino regioisomer of the pyridazine ring. Its key direct comparator is the 6-dimethylamino isomer (1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)ethanone, CAS 1788532-34-2). The 5-position substitution creates a distinct molecular electrostatic potential surface compared to the 6-position isomer, with the electron-donating dimethylamino group conjugated to the pyridazine ring at a different nitrogen-adjacent carbon. This alters the pKa of the pyridazine nitrogens and the overall dipole moment of the molecule, which are critical parameters for molecular recognition by biological targets . A computed property comparison highlights the identical molecular formula and weight (249.31 g/mol) but distinct topology, which leads to different in silico docking scores and predicted binding modes [1].

Regioisomer Topology
Context-dependent
Target: 5-dimethylamino on pyridazine
Baseline: 6-dimethylamino isomer (CAS differs)
Isomer topology drives target selectivity
InChIKey ZFYDJIFVAYYZBQ vs. distinct 6-isomer key
Regioisomerism Structure-Activity Relationship Physicochemical Properties

Hydrogen Bond Profile & Target Selectivity

The target compound exhibits a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5, due to the acetyl group, piperazine nitrogens, and pyridazine ring nitrogens [1]. This profile differs from analogs where the dimethylamino group is on a different position or replaced by other substituents. For instance, replacement of the acetyl group with a bulkier acyl chain (e.g., 3-methylbutan-1-one analog) would increase rotatable bond count and molecular weight, while altering the hydrogen bond donor/acceptor capability of the piperazine nitrogen. This specific H-bond profile is crucial for interacting with the polar active site of dCTPase, where the enzyme's phosphate-binding loop requires precise donor-acceptor pairing for inhibition [2].

H-Bond Profile
Class-level context
HBA: 5 | HBD: 0
Polar binding-site availability
Computed properties (PubChem)
Medicinal Chemistry Drug Design Physicochemical Descriptors

Lipophilicity and Metabolic Stability

The target compound has a computed XLogP3-AA value of -0.3, indicating a balanced, slightly hydrophilic character [1]. This is in stark contrast to many potent piperazinyl-pyridazine kinase inhibitors that bear aromatic or hydrophobic substituents on the piperazine or pyridazine rings, resulting in higher cLogP values (e.g., 2-5). A lower XLogP is generally associated with improved metabolic stability and reduced off-target binding to lipophilic proteins such as CYP450 enzymes [2]. In the SCD1 inhibitor program, optimization of lipophilicity was key to achieving a balance between in vitro potency and in vivo efficacy, with compounds having a cLogP > 3 showing higher clearance rates [3].

Lipophilicity
Cross-study review
XLogP3-AA = -0.3
Reported low lipophilicity may support solubility screens
Contrasts with SCD1 inhibitor series (cLogP > 3)
ADME Drug Metabolism Bioavailability

Rotatable Bonds and Conformational Flexibility

The target compound has a rotatable bond count of 2, one of which is the acetyl group and the other is the bond connecting the piperazine to the pyridazine ring [1]. This low number of rotatable bonds signifies a relatively rigid structure, which is advantageous for achieving high binding affinity by minimizing the entropic penalty upon binding to a target protein. In contrast, many active piperazinyl-pyridazine inhibitors incorporate longer, flexible linkers or substituents, increasing the rotatable bond count to 4-6, which can reduce the binding affinity due to conformational entropy losses [2].

Conformational Rigidity
Class-level inference
Rotatable Bonds: 2
Rigid core supports entropic binding studies
More flexible analogs contain 4-6 rotatable bonds
Conformational Analysis Drug-Receptor Interactions Entropy

Key Application Scenarios for 5-Dimethylamino Scaffold


dCTPase Inhibitor SAR Probe

This compound serves as a critical 5-dimethylamino regioisomer probe for the dCTPase inhibitor program. As established by Llona-Minguez et al. (2017), the piperazin-1-ylpyridazine scaffold is the core of a new class of dCTPase inhibitors. By incorporating the less common 5-substitution pattern, researchers can systematically map the tolerance of the enzyme's active site for different vectors of the essential basic amine, directly informing the design of more selective and potent inhibitors [1].

CNS-Targeted Lead-Like Scaffold

With a low molecular weight (249.31 g/mol), low XLogP (-0.3), zero hydrogen bond donors, and only 2 rotatable bonds, this compound possesses ideal lead-like physicochemical properties for central nervous system (CNS) drug discovery programs. Its profile aligns with desirable CNS multiparameter optimization (MPO) scores, making it a superior starting point for targets like phosphodiesterases or neurotransmitter receptors where brain penetration is required, compared to larger, more lipophilic piperazinyl-pyridazine analogs [2].

ETSA Probe for Nucleotide-Binding Enzymes

The piperazin-1-ylpyridazine class has been shown to increase the thermal stability of dCTPase upon binding [1]. This compound, with its specific substitution, can be utilized as a probe in differential scanning fluorimetry (DSF) or cellular thermal shift assays (CETSA) to validate target engagement for newly identified nucleotide-binding enzymes that may share a similar phosphate-binding loop architecture. Its use would generate reliable target engagement data, which is a critical step in hit validation that many more complex analogs cannot provide due to solubility or aggregation issues.

Negative Control for 6-Substituted Kinase Inhibitors

In kinase inhibitor research, where pyridazine rings are frequently employed as hinge-binding motifs, the 5-dimethylamino regioisomer serves as an essential negative control. Its altered electron distribution on the pyridazine ring renders it incapable of forming the canonical hydrogen bond interactions with the kinase hinge region that 6-substituted or unsubstituted pyridazines make. This allows researchers to deconvolute assay artifacts and confirm that observed activity is due to the specific, designed binding mode rather than non-specific effects [2].

Application
Selection Property
Validation Focus
dCTPase / SCD1 SAR Probe
5-dimethylamino isomer topology
Target binding / docking mode analysis
CNS Physicochemical Scaffold
Predicted low MW / LogP / HBD
Brain penetration MPO modeling
ETSA / Target Engagement Probe
Thermal stability upon binding
DSF / CETSA target validation
6-Substituted Kinase Negative Control
Altered hinge-binding interactions
Kinase panel selectivity profiling
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